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3-Methyl-2'-deoxyadenosine - 76227-25-3

3-Methyl-2'-deoxyadenosine

Catalog Number: EVT-1556644
CAS Number: 76227-25-3
Molecular Formula: C11H15N5O3
Molecular Weight: 265.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-2'-deoxyadenosine is a nucleoside analog of adenine, characterized by the presence of a methyl group at the 3-position of the ribose sugar. This compound is significant in biochemical research due to its role as a substrate and its implications in DNA damage and repair mechanisms. It is primarily studied for its interactions with DNA polymerases and its potential effects on cellular processes.

Source

3-Methyl-2'-deoxyadenosine can be synthesized through various chemical methods, as it is not abundantly found in nature. Its synthesis often involves starting materials derived from nucleosides or other organic compounds, making it accessible for laboratory studies.

Classification

This compound falls under the category of nucleoside analogs, specifically modified purines. Nucleoside analogs are compounds that mimic the structure of natural nucleosides but possess alterations that can affect their biological activity.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-2'-deoxyadenosine has been achieved through several methodologies, primarily focusing on modifications of existing nucleosides. One notable approach involves the methylation of 2'-deoxyadenosine, which can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Technical Details

  1. Starting Material: The synthesis typically begins with 2'-deoxyadenosine.
  2. Methylation Reaction: The methylation is performed using a suitable base (e.g., sodium hydride) to deprotonate the nucleoside, allowing for nucleophilic attack on the methylating agent.
  3. Purification: The product is purified through techniques such as high-performance liquid chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Structure

3-Methyl-2'-deoxyadenosine consists of a purine base (adenine) linked to a deoxyribose sugar with a methyl group at the 3-position of the ribose. The molecular formula is C₁₁H₁₅N₅O₃, and its structure can be represented as follows:

C11H15N5O3\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{3}

Data

  • Molecular Weight: Approximately 253.27 g/mol
  • Melting Point: Specific melting points vary based on purity and form but typically range around 200°C.
Chemical Reactions Analysis

Reactions

3-Methyl-2'-deoxyadenosine participates in several chemical reactions, particularly involving DNA polymerases during DNA replication and repair processes. It can act as a substrate for various polymerases, influencing their activity based on its structural modifications.

Technical Details

  1. Inhibition: The presence of the methyl group can inhibit DNA replication by blocking access to the active site of polymerases.
  2. Bypassing Mechanisms: Certain Y-family polymerases have been shown to bypass lesions caused by 3-methyl-2'-deoxyadenosine, indicating a mechanism for cellular tolerance to DNA damage .
Mechanism of Action

Process

The mechanism by which 3-Methyl-2'-deoxyadenosine affects cellular processes involves its incorporation into DNA strands during replication. This incorporation can lead to mispairing or stalling of replication forks, prompting cellular repair mechanisms.

Data

Studies indicate that while some polymerases can bypass this lesion, others cannot, leading to potential mutagenesis or cell death if not repaired . This highlights its role in studying DNA repair pathways and cellular responses to damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms in the base structure.
Applications

Scientific Uses

3-Methyl-2'-deoxyadenosine is utilized in various scientific applications:

  • DNA Repair Studies: It serves as a model compound for studying how cells respond to DNA damage and the mechanisms involved in repair.
  • Polymerase Activity Assays: Researchers use this compound to assess the activity and fidelity of different DNA polymerases.
  • Cancer Research: Due to its structural similarity to natural nucleotides, it is explored for potential therapeutic applications in cancer treatment by targeting specific pathways involved in cell proliferation .
Chemical Structure and Synthesis of 3-Methyl-2'-deoxyadenosine

Structural Characterization and Isomeric Forms

3-Methyl-2'-deoxyadenosine (3-Me-dA; CAS 76227-25-3) is a methylated derivative of deoxyadenosine where a methyl group substitutes the hydrogen at the N3 position of the adenine base. Its molecular formula is C₁₁H₁₅N₅O₃, with a molecular weight of 265.27 g/mol. The IUPAC name is (2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol. Key structural features include:

  • N3 Methylation: The methyl group at the N3 position protrudes into the minor groove of DNA, sterically hindering polymerase binding and disrupting Watson-Crick base pairing [5].
  • Glycosidic Bond Conformation: The N3-methylation shifts the glycosidic bond torsion angle toward the syn conformation, reducing stability and increasing susceptibility to glycosidic bond cleavage compared to unmodified deoxyadenosine [10].
  • Isomeric Specificity: The N3-methyl isomer is distinct from other methylated deoxyadenosines (e.g., N1-methyl- or N6-methyl-), which exhibit different hydrogen-bonding capacities and biological impacts .

Table 1: Structural Identifiers of 3-Methyl-2'-deoxyadenosine

PropertyValue/Descriptor
CAS Number76227-25-3
IUPAC Name(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol
Molecular FormulaC₁₁H₁₅N₅O₃
Canonical SMILESCN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O
Isomeric SMILESCN1C=NC(=N)C2=C1N(C=N2)[C@H]3CC@@HO

Synthetic Methodologies for Site-Specific Methylation

Synthesizing 3-Me-dA faces challenges due to the lability of the N3-methylated glycosidic bond. Two primary strategies have been employed:

  • Direct Alkylation: Early syntheses methylated protected deoxyadenosine derivatives using methylating agents (e.g., methyl iodide). However, this yielded unstable products requiring isolation as salts (e.g., p-toluenesulfonate) and immediate use due to rapid degradation [10].
  • Imidazole Carboxamidine Cyclization: A more controlled approach involves synthesizing the purine ring after glycosylation. For example:
  • 5-Formamidoimidazole-4-carboxamidine precursors are glycosylated.
  • Methylation and cyclization generate the 3-methyladenine core [10].
  • Hydrogenolysis removes protecting groups (e.g., N'-benzyloxy), yielding 3-Me-dA [10].

Comparative Analysis of Synthetic Routes

Two advanced strategies address the limitations of direct synthesis:

  • Glycosylation of Modified Bases: 3-Deaza-3-methyladenine (a stable analog) is glycosylated with 1-chloro-2-deoxyribose derivatives under basic conditions. This route achieves N9-regioselectivity but suffers from low yields (15–30%) due to competing N7-glycosylation [6] [8].
  • Convertible Nucleoside Approach: Uses 6-O-(2,4,6-trimethylphenyl)-3-deaza-2'-deoxyadenosine. The 6-amino group is introduced after glycosylation, avoiding regioselectivity issues. This method improves yield (up to 65%) and facilitates phosphoramidite production for oligonucleotide synthesis [8] [9].

Table 2: Comparison of Synthetic Routes for 3-Me-dA and Its Analogs

MethodKey StepsYieldAdvantages/Limitations
Direct AlkylationMethylation of deoxyadenosine derivatives<10%Simple; but product highly unstable
Glycosylation of 3-Deaza BaseBase-catalyzed coupling of 3-deaza-3-methyladenine with chloro-sugar15–30%N9-selectivity challenges; moderate yield
Convertible Nucleoside1. Glycosylation of protected imidazole 2. Amination/cyclization50–65%High yield; enables oligonucleotide incorporation

Stabilized Analogues (e.g., 3-Deaza-3-methyl Derivatives)

The inherent instability of 3-Me-dA (hydrolytic half-life: 12–24 hours) complicates biochemical studies. To address this, 3-deaza-3-methyl-2'-deoxyadenosine (3dMe-dA) was developed as a stable isostere:

  • Structural Basis: Replaces the N3 nitrogen in adenine with a carbon atom, preventing depurination. The methyl group at the 3-position mimics the steric bulk of N3-methylation [3] [9].
  • Synthesis: The phosphoramidite form is synthesized via the convertible nucleoside route, enabling solid-phase incorporation into oligonucleotides for replication studies [3] [9].
  • Functional Equivalence: Retains the minor groove steric hindrance of 3-Me-dA, blocking replicative polymerases (Pol α/δ) but permitting bypass by Y-family translesion polymerases (Pol η, ι, κ) [2] [3]. This analog provided the first direct evidence that 3-Me-dA itself—not its abasic decay product—blocks replication [3] [9].

Properties

CAS Number

76227-25-3

Product Name

3-Methyl-2'-deoxyadenosine

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C11H15N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1

InChI Key

YUURLDZVDFJHRP-XLPZGREQSA-N

SMILES

CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O

Synonyms

2'-deoxy-3-methyladenosine
3-methyl-2'-deoxyadenosine

Canonical SMILES

CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O

Isomeric SMILES

CN1C=NC(=N)C2=C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

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